

GNE-293 In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: GNE-293

Cat. No.: B15543027

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Introduction

GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform. The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell signaling and activation. Dysregulation of the PI3K δ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it a key target for therapeutic intervention.

These application notes provide a detailed protocol for an in vitro biochemical assay to determine the potency and selectivity of **GNE-293** against PI3K isoforms.

Data Presentation

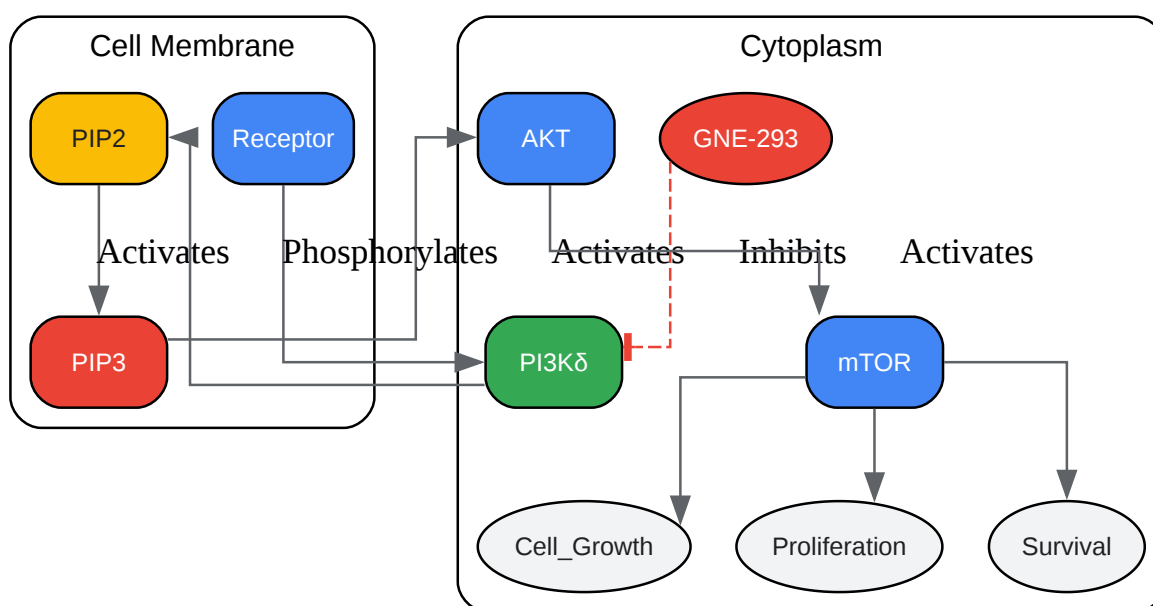
The inhibitory activity of **GNE-293** is quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the biochemical potency of **GNE-293** against the four Class I PI3K isoforms.

Compound	PI3K α (IC ₅₀ nM)	PI3K β (IC ₅₀ nM)	PI3K γ (IC ₅₀ nM)	PI3K δ (IC ₅₀ nM)
GNE-293	1,300	290	29	4.38

Data is representative and may vary based on specific experimental conditions.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that **GNE-293** modulates. Upon activation by cell surface receptors, PI3K δ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. **GNE-293** selectively binds to the ATP-binding pocket of PI3K δ , inhibiting its kinase activity and thereby blocking the downstream signaling cascade.



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PI3K/AKT/mTOR signaling pathway and **GNE-293** inhibition.

Experimental Protocols

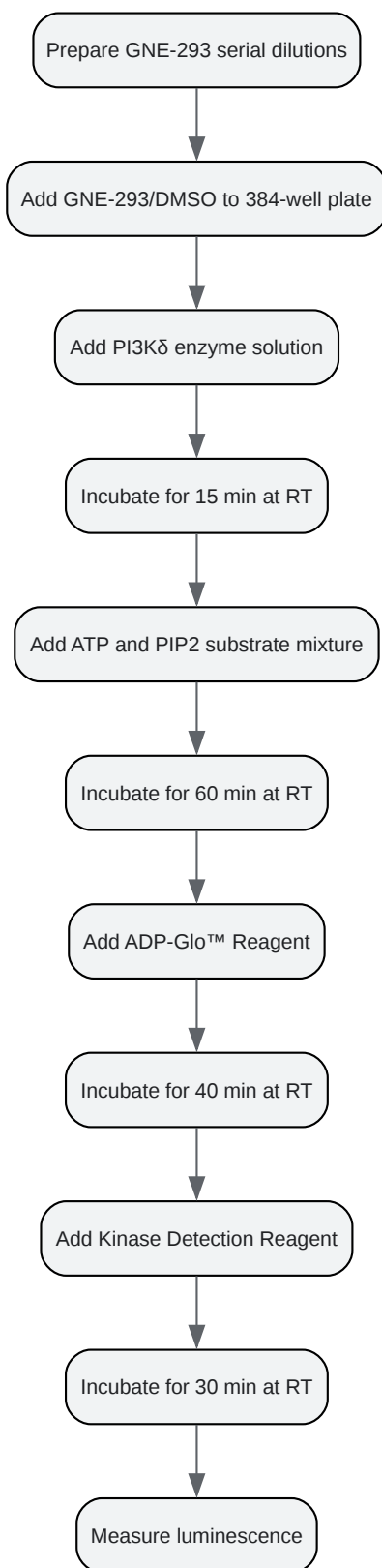
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro inhibitory activity of **GNE-293** against PI3K δ using a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.

1. Reagent Preparation:

- Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.
- **GNE-293** Stock Solution: Prepare a 10 mM stock solution of **GNE-293** in 100% DMSO.
- Serial Dilutions: Perform a serial dilution of the **GNE-293** stock solution in kinase buffer to achieve the desired final concentrations for the assay.
- PI3K δ Enzyme: Reconstitute recombinant human PI3K δ (p110 δ /p85 α) in kinase buffer to the desired concentration.
- Substrate Solution: Prepare a solution of phosphatidylinositol (4,5)-bisphosphate (PIP₂) in the kinase buffer.
- ATP Solution: Prepare a solution of ATP in the kinase buffer. The final ATP concentration in the assay should be close to its K_m for the enzyme.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

2. Experimental Workflow:



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Workflow for the in vitro PI3Kδ kinase assay.

3. Assay Procedure:

- Add 1 μ L of the serially diluted **GNE-293** or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
- Add 2 μ L of the diluted PI3K δ enzyme solution to each well.
- Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Initiate the kinase reaction by adding 2 μ L of the ATP and PIP2 substrate mixture to each well.
- Incubate the reaction at room temperature for 60 minutes.
- Stop the kinase reaction by adding 5 μ L of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes to deplete the unconsumed ATP.
- Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of **GNE-293** relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The provided protocols and data offer a framework for the in vitro characterization of **GNE-293**. The ADP-Glo™ kinase assay is a robust and sensitive method for determining the potency and selectivity of PI3K inhibitors. This information is crucial for advancing drug discovery programs targeting the PI3Kδ signaling pathway for the treatment of cancers and inflammatory conditions.

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